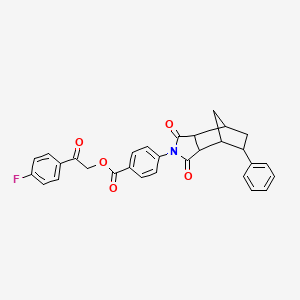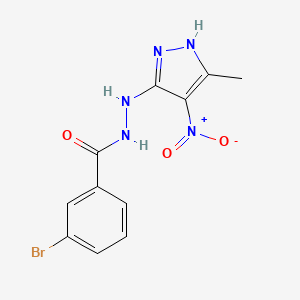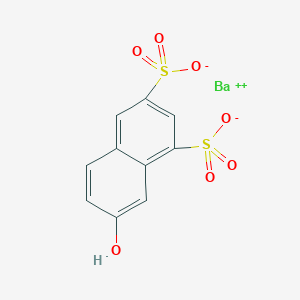![molecular formula C18H18ClN3O4 B12476295 N-[2-(butan-2-ylcarbamoyl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B12476295.png)
N-[2-(butan-2-ylcarbamoyl)phenyl]-2-chloro-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(butan-2-ylcarbamoyl)phenyl]-2-chloro-4-nitrobenzamide is a complex organic compound with a unique structure that includes a butan-2-ylcarbamoyl group, a phenyl ring, a chloro substituent, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(butan-2-ylcarbamoyl)phenyl]-2-chloro-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the butan-2-ylcarbamoyl group and its subsequent attachment to the phenyl ring. The chloro and nitro groups are introduced through electrophilic aromatic substitution reactions. Common reagents used in these reactions include chlorinating agents like thionyl chloride and nitrating agents such as nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(butan-2-ylcarbamoyl)phenyl]-2-chloro-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Substitution: The butan-2-ylcarbamoyl group can be modified through acylation or alkylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Hydrogen gas, palladium catalyst, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution of the chloro group can produce various substituted benzamides.
Scientific Research Applications
N-[2-(butan-2-ylcarbamoyl)phenyl]-2-chloro-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(butan-2-ylcarbamoyl)phenyl]-2-chloro-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro and carbamoyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
Nitazoxanide: A nitrothiazole derivative with antiparasitic properties.
Tizoxanide: The active metabolite of nitazoxanide.
4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide: A compound with similar structural features and biological activities.
Uniqueness
N-[2-(butan-2-ylcarbamoyl)phenyl]-2-chloro-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development.
Properties
Molecular Formula |
C18H18ClN3O4 |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
N-[2-(butan-2-ylcarbamoyl)phenyl]-2-chloro-4-nitrobenzamide |
InChI |
InChI=1S/C18H18ClN3O4/c1-3-11(2)20-18(24)14-6-4-5-7-16(14)21-17(23)13-9-8-12(22(25)26)10-15(13)19/h4-11H,3H2,1-2H3,(H,20,24)(H,21,23) |
InChI Key |
SRPCYXIHMACGPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Bicyclo[2.2.1]hept-2-yl)-4-(3-ethoxy-4-methoxybenzyl)piperazine](/img/structure/B12476216.png)
![2-methoxy-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-methylbenzamide](/img/structure/B12476221.png)
![Butyl 4-[(2-phenylbutanoyl)amino]benzoate](/img/structure/B12476223.png)


![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide](/img/structure/B12476252.png)
![propan-2-yl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B12476256.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(5-bromo-2-methoxybenzyl)piperazine](/img/structure/B12476257.png)

![2-amino-6,7-dimethyl-4-(3-methylquinoxalin-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12476260.png)

![3-(4-Chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12476264.png)
![N-[4-(Adamantan-1-YL)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B12476276.png)
![5-[(4-Methoxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12476280.png)
